2,6-Dimethylpyridine-3-sulfonic acid
Overview
Description
2,6-Dimethylpyridine-3-sulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a sulfonic acid group at the 3 position. This compound is known for its role as a non-coordinating buffer system in aqueous solutions, making it valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine-3-sulfonic acid is typically synthesized through the sulfonation of 2,6-dimethylpyridine. The process involves treating 2,6-dimethylpyridine with sulfuric acid, followed by recrystallization from hot water. The reaction conditions are carefully controlled to ensure the formation of the desired sulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted pyridine compounds .
Scientific Research Applications
2,6-Dimethylpyridine-3-sulfonic acid finds applications in several scientific fields:
Biology: The compound serves as a buffer in biological assays to minimize metal-buffer interactions.
Medicine: Research explores its potential in drug formulation and delivery systems.
Industry: It is utilized in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,6-dimethylpyridine-3-sulfonic acid exerts its effects involves its role as a buffer system. The sulfonic acid group provides acidity, while the pyridine ring offers stability and non-coordination properties. This unique combination allows it to maintain pH levels without interacting with metal ions, making it ideal for sensitive chemical and biological reactions .
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the sulfonic acid group, making it less effective as a buffer.
Pyridine-3-sulfonic acid: Does not have the methyl groups, resulting in different chemical properties.
Uniqueness: 2,6-Dimethylpyridine-3-sulfonic acid stands out due to its dual functionality of methyl groups and a sulfonic acid group, providing both stability and non-coordination properties. This makes it superior in applications requiring minimal metal-buffer interactions .
Properties
IUPAC Name |
2,6-dimethylpyridine-3-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-4-7(6(2)8-5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFGITBDEIUSLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578093 | |
Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87655-41-2 | |
Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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